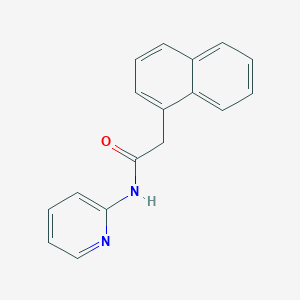

2-(1-naphthyl)-N-(2-pyridinyl)acetamide

カタログ番号:

B506136

CAS番号:

663944-44-3

分子量:

262.3g/mol

InChIキー:

HKVZQCKVZNZKFJ-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

2-(1-Naphthyl)-N-(2-pyridinyl)acetamide is a chemical compound of significant interest in medicinal chemistry research. It belongs to a class of 2-aryl-2-(pyridin-2-yl)acetamide derivatives that have been investigated for their potential as anticonvulsant agents. Studies on structurally similar compounds show that these molecules can act through the inhibition of voltage-gated sodium channels, a key mechanism for modulating neuronal excitability . This mechanism is relevant for research in models of epilepsy, with some related analogues demonstrating broad activity in classical maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests, as well as in models of pharmacoresistant seizures . Furthermore, the naphthalene moiety is a common pharmacophore in drug discovery, featured in compounds studied for a range of biological activities, including antiproliferative effects against human cancer cell lines and as a core structure in inhibitors for enzymes like α-glucosidase . The specific configuration of the naphthyl and pyridinyl groups in this acetamide makes it a valuable scaffold for exploring structure-activity relationships (SAR) and for developing new molecular probes. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

特性

CAS番号 |

663944-44-3 |

|---|---|

分子式 |

C17H14N2O |

分子量 |

262.3g/mol |

IUPAC名 |

2-naphthalen-1-yl-N-pyridin-2-ylacetamide |

InChI |

InChI=1S/C17H14N2O/c20-17(19-16-10-3-4-11-18-16)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,18,19,20) |

InChIキー |

HKVZQCKVZNZKFJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=N3 |

正規SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=N3 |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Solubility: Aminoethyl and pyridinyl groups enhance solubility in polar solvents (e.g., DMSO, methanol) compared to purely aromatic substituents .

- Crystallinity : Hydrogen-bonding interactions (N–H⋯N/O) in analogs like 2-(7-hydroxy-2-naphthyloxy)-N-(6-methyl-2-pyridyl)acetamide contribute to stable crystal packing .

- Synthetic Flexibility : Imidazo[1,2-a]pyridine derivatives demonstrate the adaptability of acetamide scaffolds for generating diverse bioactive molecules .

Antibacterial and Antifungal Potential

- Naphtho[2,1-b]furan acetamide derivatives (e.g., ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate) exhibit antibacterial activity, validated via NMR and mass spectrometry characterization .

Receptor Agonist Activity

- Pyridazin-3(2H)-one acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as FPR1/FPR2 agonists, inducing calcium mobilization and chemotaxis in neutrophils .

- Suvecaltamide hydrochloride (JK-44), a related acetamide, is under investigation for essential tremor treatment, highlighting the therapeutic relevance of pyridinyl acetamides .

Coordination Chemistry

- N-(1,3-Thiazol-2-yl)acetamides demonstrate strong metal-coordination abilities, useful in designing metallodrugs or catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。